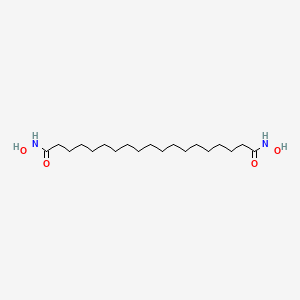
2-(Chloroamino)-2-methylpropyl octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloroamino)-2-methylpropyl octanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a chloroamino group attached to a methylpropyl chain, which is further esterified with octanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloroamino)-2-methylpropyl octanoate typically involves the esterification of 2-(Chloroamino)-2-methylpropanol with octanoic acid. The reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The chloroamino group in 2-(Chloroamino)-2-methylpropyl octanoate can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: Reduction of the chloroamino group can lead to the formation of amines.
Substitution: The chloroamino group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Applications De Recherche Scientifique
Chemistry: 2-(Chloroamino)-2-methylpropyl octanoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of chloroamino groups on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The chloroamino group can be modified to create compounds with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 2-(Chloroamino)-2-methylpropyl octanoate involves its interaction with molecular targets through its chloroamino group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ester linkage allows for hydrolysis under physiological conditions, releasing the active chloroamino moiety.
Comparaison Avec Des Composés Similaires
- 2-(Bromoamino)-2-methylpropyl octanoate
- 2-(Iodoamino)-2-methylpropyl octanoate
- 2-(Chloroamino)-2-methylpropyl hexanoate
Comparison: 2-(Chloroamino)-2-methylpropyl octanoate is unique due to its specific ester linkage with octanoic acid, which influences its solubility and reactivity Compared to its bromo and iodo analogs, the chloro derivative is generally more stable and less reactive, making it suitable for applications requiring controlled reactivity
Propriétés
Numéro CAS |
61542-26-5 |
|---|---|
Formule moléculaire |
C12H24ClNO2 |
Poids moléculaire |
249.78 g/mol |
Nom IUPAC |
[2-(chloroamino)-2-methylpropyl] octanoate |
InChI |
InChI=1S/C12H24ClNO2/c1-4-5-6-7-8-9-11(15)16-10-12(2,3)14-13/h14H,4-10H2,1-3H3 |
Clé InChI |
JLOFUIWLPDKJQF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)OCC(C)(C)NCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14587126.png)
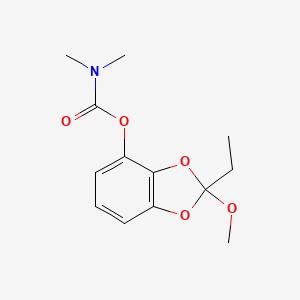
![1-[4-(4-Fluoroanilino)-1-(2-phenylethyl)piperidin-4-yl]ethan-1-one](/img/structure/B14587129.png)


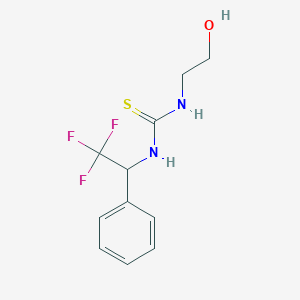
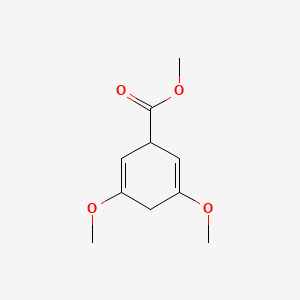
![2-[(E)-Benzylideneamino]-3-methoxybenzoic acid](/img/structure/B14587160.png)
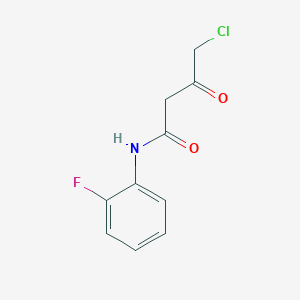
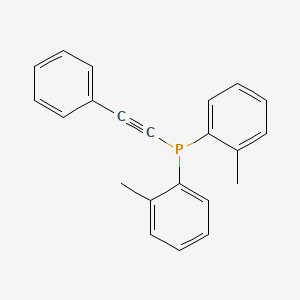
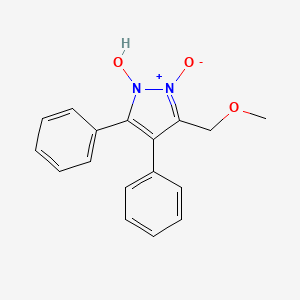
![3-(4-{2-[(2-Oxopropyl)amino]ethyl}phenyl)prop-2-enoic acid](/img/structure/B14587178.png)
![N-[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B14587183.png)
